molecular formula C9H7BrO3 B2713756 4-Acetyl-2-bromobenzoic acid CAS No. 93273-64-4

4-Acetyl-2-bromobenzoic acid

Cat. No.: B2713756
CAS No.: 93273-64-4
M. Wt: 243.056
InChI Key: KLGAQXUIWQEZEV-UHFFFAOYSA-N
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Description

4-Acetyl-2-bromobenzoic acid is an organic compound with the molecular formula C9H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the fourth position and a bromine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-bromobenzoic acid typically involves the bromination of 4-acetylbenzoic acid. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Another method involves the Friedel-Crafts acylation of 2-bromobenzoic acid with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-bromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the acetyl group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-acetyl-2-hydroxybenzoic acid if hydroxide is the nucleophile.

    Oxidation: Products include 4-carboxy-2-bromobenzoic acid.

    Reduction: Products include 4-(2-bromo-phenyl)ethanol.

Scientific Research Applications

4-Acetyl-2-bromobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-bromobenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The bromine and acetyl groups can interact with various molecular targets, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbenzoic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    2-Bromobenzoic acid:

    4-Bromoacetophenone: Similar structure but lacks the carboxylic acid group, influencing its solubility and reactivity.

Uniqueness

4-Acetyl-2-bromobenzoic acid is unique due to the presence of both the bromine and acetyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

4-acetyl-2-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGAQXUIWQEZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the product obtained in step 2 (0.5 g, 2.23 mmol) in AcOH (2.5 mL), H2O (2.5 mL) and concentrated H2SO4 (2.5 mL) was refluxed for 5 h. After cooling, the reaction mixture was adjusted with 10 N NaOH to pH=10 and washed with AcOEt. The aqueous layer was acidified with concentrated HCl to pH=1 and then extracted with AcOEt. The organic phase was washed with H2O, dried over Na2SO4 and evaporated under reduced pressure. The crude product was used in the following step without further purification.
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